Cas no 81216-84-4 (5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE)

5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE structure
81216-84-4 structure
Product Name:5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE
CAS No:81216-84-4
MF:C7H5BrN2S2
MW:261.161997556686
MDL:MFCD17171404
CID:4656545
PubChem ID:12890344
Update Time:2025-11-02

5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-4-(thiophen-2-yl)thiazol-2-amine
    • 5-bromo-4-(thiophen-2-yl)-1,3-thiazol-2-amine
    • 5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE
    • MDL: MFCD17171404
    • Inchi: 1S/C7H5BrN2S2/c8-6-5(10-7(9)12-6)4-2-1-3-11-4/h1-3H,(H2,9,10)
    • InChI Key: JNWMWSCUKSUKPJ-UHFFFAOYSA-N
    • SMILES: S1C(Br)=C(C2SC=CC=2)N=C1N

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Additional information on 5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE

Comprehensive Overview of 5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE (CAS No. 81216-84-4): Properties, Applications, and Research Insights

5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE (CAS No. 81216-84-4) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research due to its unique structural features. The molecule combines a thiophene ring and a thiazole core, both of which are critical motifs in drug discovery. With the increasing demand for novel bioactive compounds, researchers are exploring its potential as a building block for kinase inhibitors, antimicrobial agents, and electronic materials.

The compound’s bromine substituent enhances its reactivity, making it a versatile intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig transformations. This property aligns with the growing trend of green chemistry, where efficient synthetic routes are prioritized. Recent studies highlight its role in developing OLED materials, leveraging the thiophene-thiazole backbone for improved charge transport properties—a hot topic in organic electronics.

From a pharmacological perspective, 5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE is being investigated for its structure-activity relationships (SAR) in modulating biological targets. Its amine functionality allows for derivatization, enabling the creation of libraries for high-throughput screening (HTS). Questions like *"How does bromine position affect bioactivity?"* or *"Can thiazole-thiophene hybrids replace traditional scaffolds?"* are frequently searched in academic databases, reflecting its relevance in medicinal chemistry.

In material science, the compound’s conjugated system offers tunable optical properties, making it a candidate for sensors and photovoltaic devices. Researchers are optimizing its synthetic protocols to reduce costs—a key concern in industrial applications. SEO analytics reveal rising queries such as *"thiazole-thiophene copolymer synthesis"* and *"brominated heterocycles for optoelectronics,"* underscoring its interdisciplinary appeal.

Regulatory and safety profiles of CAS No. 81216-84-4 are well-documented, with no significant hazards under standard handling conditions. Its stability and solubility in common organic solvents (DMSO, DMF) facilitate lab-scale applications. As sustainability gains traction, studies on catalytic bromination methods for such compounds are increasing, addressing environmental concerns without compromising yield.

In summary, 5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE exemplifies the convergence of pharmaceutical innovation and advanced materials. Its adaptability to diverse research needs—from drug design to energy storage—positions it as a compound of enduring scientific interest. Future directions may explore its nanostructured forms or biocompatibility, aligning with trends in precision medicine and wearable technology.

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